Antitubercular agent-9
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Overview
Description
Antitubercular agent-9 is a synthetic compound designed to combat tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that target various aspects of the bacterial life cycle to inhibit its growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitubercular agent-9 involves multiple steps, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are chosen for their efficiency in producing high yields of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their ability to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Antitubercular agent-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium permanganate, hydrogen peroxide, sodium borohydride, lithium aluminum hydride, halogens, and nucleophiles. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
Antitubercular agent-9 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit the growth of Mycobacterium tuberculosis.
Medicine: Explored as a potential treatment for tuberculosis, particularly in cases where drug-resistant strains are present.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Antitubercular agent-9 exerts its effects by inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound targets specific enzymes involved in the synthesis of mycolic acids, such as InhA, which is essential for the survival of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antitubercular agent-9 include isoniazid, rifampicin, ethambutol, pyrazinamide, and bedaquiline .
Uniqueness
What sets this compound apart from these compounds is its unique mechanism of action and its ability to target drug-resistant strains of Mycobacterium tuberculosis. Unlike some other antitubercular agents, this compound has shown efficacy against multidrug-resistant and extensively drug-resistant strains, making it a valuable addition to the arsenal of antitubercular drugs .
Properties
Molecular Formula |
C32H24ClN7O4 |
---|---|
Molecular Weight |
606.0 g/mol |
IUPAC Name |
N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+ |
InChI Key |
CVYYDRGWSBWERK-KEIPNQJHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Origin of Product |
United States |
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